

The Discovery and Development of Leflurozole (CGP-47645): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Leflurozole

Cat. No.: B1668513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflurozole (formerly known as CGP-47645) is a potent, non-steroidal aromatase inhibitor that has been investigated for its therapeutic potential in hormone-dependent conditions. This technical guide provides a comprehensive overview of the available information on its discovery, preclinical development, and clinical evaluation, with a focus on its mechanism of action, experimental validation, and quantitative data. While specific details on its initial synthesis and some preclinical data are not extensively available in the public domain, this document synthesizes the existing knowledge and provides context through analogous compounds and standard methodologies in the field of aromatase inhibitor development.

Introduction

Leflurozole is a third-generation aromatase inhibitor, a class of drugs that potently and selectively block the enzyme aromatase (cytochrome P450 19A1). This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively). By inhibiting this process, **Leflurozole** effectively reduces systemic estrogen levels. This mechanism of action has made it a candidate for the treatment of estrogen-sensitive conditions. Initially investigated for endometriosis, its development was later focused on treating male hypogonadism.[1] The developmental code names for **Leflurozole** include BGS-

649 and CGP-47645.[1] The primary developers associated with this compound are Novartis, Mereo BioPharma, and ReproNovo.[1][2]

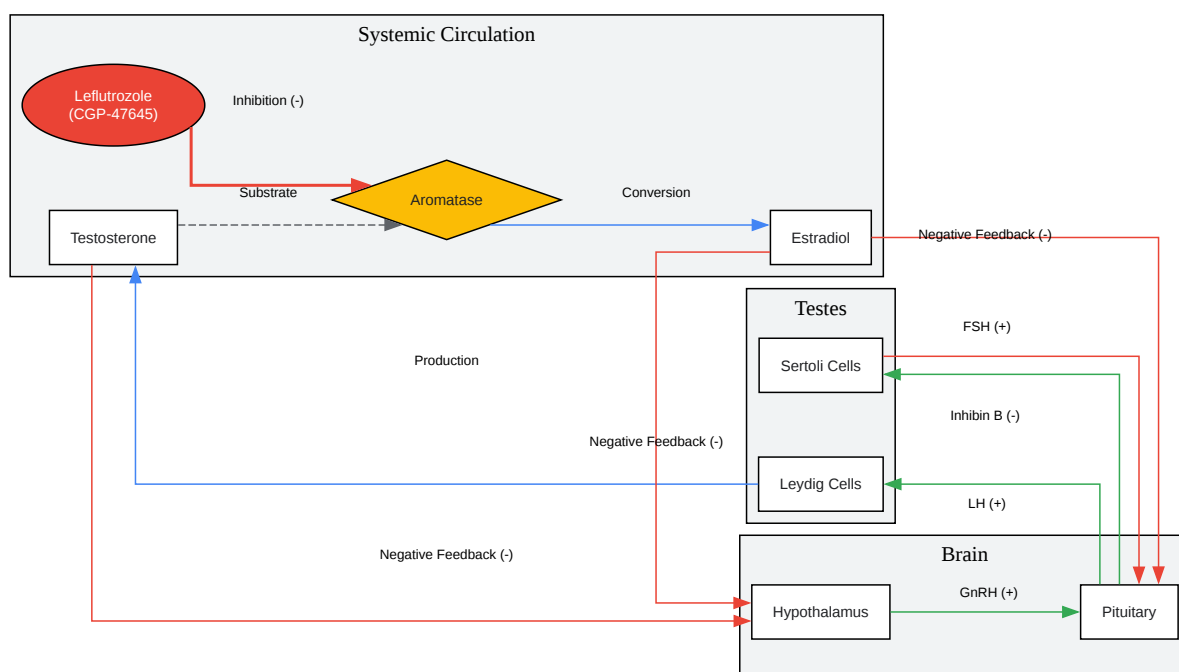
Discovery and Synthesis

Detailed information regarding the initial discovery and specific synthesis process for **Leflurozole** (CGP-47645) is not readily available in published literature. However, as a non-steroidal, triazole-based aromatase inhibitor, its chemical structure is closely related to letrozole. The synthesis of letrozole, 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile with 4-fluorobenzonitrile.[1][3][4][5] It is highly probable that a similar synthetic strategy was employed for **Leflurozole**.

Mechanism of Action and Signaling Pathway

Leflurozole exerts its pharmacological effect by competitively and reversibly binding to the heme group of the cytochrome P450 component of the aromatase enzyme, thereby inhibiting its function. This leads to a significant reduction in the conversion of androgens to estrogens.

In the context of male hypogonadism, the reduction in circulating estradiol levels disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.[6][7][8] Lower estrogen levels lead to an increased release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to secrete more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] The elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while increased FSH supports spermatogenesis.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **Leflutrozoole** on the HPG Axis.

Preclinical Development

In Vitro Aromatase Inhibition

Specific in vitro potency data for **Leflutrozoole** (e.g., IC₅₀, K_i) are not publicly available. However, as a third-generation aromatase inhibitor, it is expected to have high potency, similar to other drugs in its class like letrozole and anastrozole.

Table 1: Representative In Vitro Aromatase Inhibition Data for Non-Steroidal Aromatase Inhibitors

Compound	Assay System	IC50 (nM)	Ki (nM)	Reference
Letrozole	Human Placental Microsomes	-	1.6	[9]
Letrozole	CYP19A1/MFC Assay	7.27	-	[9]
Anastrozole	Human Placental Microsomes	-	~10	N/A

| Vorozole | Human Placental Microsomes | 4.17 | 0.9 |[9] |

Note: Data for **Leflutozole** is not available; representative data from similar compounds are provided for context.

In Vivo Preclinical Models

Standard in vivo models are used to assess the efficacy of aromatase inhibitors. A common model is the androstenedione-induced uterine hypertrophy model in immature female rats. In this model, exogenous androstenedione is converted to estrogen, leading to uterine growth. An effective aromatase inhibitor will block this conversion and thus inhibit the increase in uterine weight.

Another relevant model, particularly for oncology indications, is the xenograft model using estrogen-receptor-positive breast cancer cells (e.g., MCF-7) implanted in ovariectomized nude mice.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for **Leflutozole** are not published. For non-steroidal aromatase inhibitors in general, preclinical studies in species like rats and dogs are conducted to determine parameters such as absorption, distribution, metabolism, and excretion. For instance, a study on another non-steroidal aromatase inhibitor, LY56110, showed a plasma

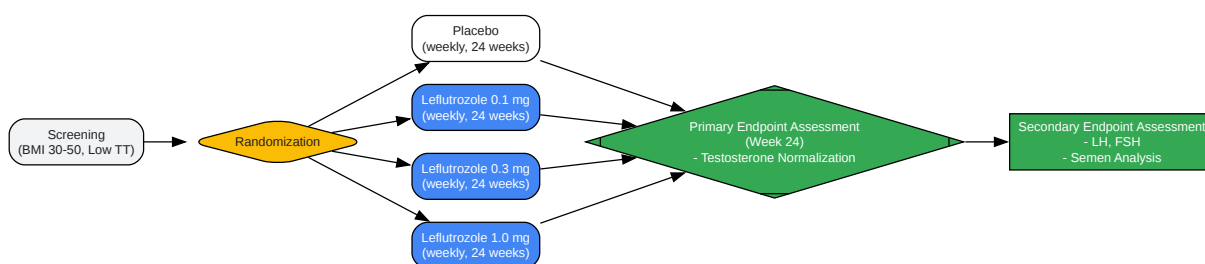
half-life of 18 hours in rats and 10 hours in dogs.[10] The pharmacokinetics of these compounds can vary significantly between species.[10][11][12][13]

Clinical Development

Leflutrozolet has been evaluated in clinical trials for the treatment of male hypogonadism. A notable study is a Phase IIb, double-blind, randomized, placebo-controlled trial in men with obesity-associated hypogonadotropic hypogonadism.[14]

Clinical Trial Design

- Objective: To assess the efficacy and safety of **Leflutrozolet** in normalizing testosterone levels.[14]
- Population: Men with a BMI of 30-50 kg/m² and low total testosterone levels.[14]
- Intervention: Weekly oral doses of **Leflutrozolet** (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for 24 weeks.[14]
- Primary Endpoint: Normalization of total testosterone levels in ≥75% of patients after 24 weeks.[14]
- Secondary Endpoints: Changes in LH, FSH, and semen parameters.[14]



[Click to download full resolution via product page](#)

Figure 2: Phase IIb Clinical Trial Workflow for **Leflutrozo**le.

Clinical Efficacy and Safety

The Phase IIb trial demonstrated that all doses of **Leflutrozo**le met the primary endpoint, with a dose-dependent response in testosterone levels.[\[14\]](#)

Table 2: Key Efficacy Results from Phase IIb Trial of **Leflutrozo**le

Parameter	Placebo	Leflutrozo 0.1 mg	Leflutrozo 0.3 mg	Leflutrozo 1.0 mg
Mean Total Testosterone at 24 weeks (nmol/L)	8.04	15.89	17.78	20.35
Change in LH and FSH	No significant change	Significant increase	Significant increase	Significant increase

| Semen Volume and Total Motile Sperm Count | No significant change | Improved vs. placebo | Improved vs. placebo | Improved vs. placebo | Improved vs. placebo |

Source: Adapted from a Phase IIb double-blind randomized controlled trial.[\[14\]](#)

Treatment-emergent adverse events that were more common in the **Leflutrozo**le groups included raised hematocrit, hypertension, and increased PSA.[\[14\]](#) A reduction in lumbar bone mineral density was also observed with **Leflutrozo**le treatment.[\[8\]](#)[\[14\]](#)

Experimental Protocols

Representative In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the IC50 value of a test compound using a fluorometric assay with human recombinant aromatase.

- Reagent Preparation:

- Prepare serial dilutions of the test compound (e.g., **Leflurozole**) and a positive control (e.g., letrozole) in an appropriate assay buffer.
- Reconstitute human recombinant aromatase (CYP19A1) and a fluorogenic substrate according to the manufacturer's instructions.
- Prepare an NADPH generating system.
- Assay Procedure:
 - In a 96-well microplate, add the test compound dilutions, positive control, and a vehicle control.
 - Add the reconstituted aromatase enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
 - Initiate the reaction by adding the fluorogenic substrate and NADPH generating system.
 - Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C for a specified duration (e.g., 60 minutes).
- Data Analysis:
 - Calculate the rate of reaction (fluorescence increase over time) for each concentration of the test compound.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Representative In Vivo Androstenedione-Induced Uterine Hypertrophy Assay

This protocol outlines a general procedure for assessing in vivo aromatase inhibition.^{[2][15]}

- Animal Model:

- Use immature female rats (e.g., 21-23 days old).
- Treatment Groups:
 - Group 1 (Negative Control): Vehicle only.
 - Group 2 (Positive Control): Androstenedione (e.g., 30 mg/kg/day, intraperitoneally) in a vehicle like olive oil.
 - Group 3 (Test Compound): Androstenedione plus the test compound (e.g., **Leflutrozone**) at various doses, administered orally.
 - Group 4 (Reference Compound): Androstenedione plus a known aromatase inhibitor (e.g., letrozole).
- Procedure:
 - Administer the respective treatments daily for a period of 4-7 days.
 - On the day after the final treatment, euthanize the animals and carefully dissect the uteri.
 - Remove any adhering fat and fluid from the uteri and record the wet weight.
 - Normalize the uterine weight to the body weight of the animal.
- Data Analysis:
 - Compare the mean normalized uterine weights between the different treatment groups.
 - Calculate the percentage inhibition of uterine weight increase for the test compound groups relative to the positive control.
 - Determine the ED50 (effective dose causing 50% inhibition) for the test compound.

Conclusion

Leflutrozone (CGP-47645) is a potent third-generation non-steroidal aromatase inhibitor with a clear mechanism of action on the hypothalamic-pituitary-gonadal axis. While the specifics of its early discovery and preclinical data are not widely disseminated, its clinical development for

male hypogonadism has demonstrated significant efficacy in restoring normal testosterone levels and improving semen parameters. The provided data and representative experimental protocols offer a technical foundation for understanding the evaluation and development of **Leflurozole** and similar aromatase inhibitors. Further research and publication of preclinical data would provide a more complete picture of the pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP1594850A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 2. jpionline.org [jpionline.org]
- 3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 4. WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. Aromatase Inhibition Causes Increased Amplitude, but not Frequency, of Hypothalamic-Pituitary Output in Normal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OR18-4 Beneficial Effect on Sperm Production of Leflurozole in Men with Obesity-Associated Secondary Hypogonadotropic Hypogonadism: Results from a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disposition of the aromatase inhibitor LY56110 and associated induction and inhibition studies in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of third-generation aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of pharmacokinetics of newly discovered aromatase inhibitors by a cassette microdosing approach in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of Leflurozole (CGP-47645): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668513#discovery-and-development-history-of-leflurozole-cgp-47645]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com